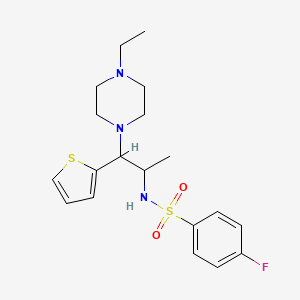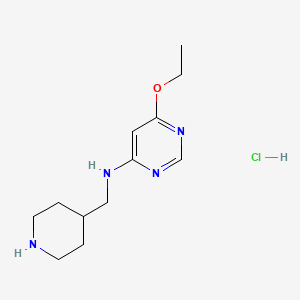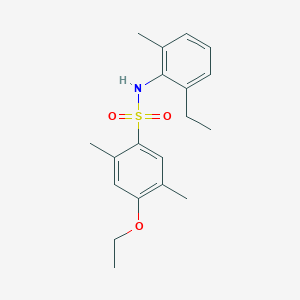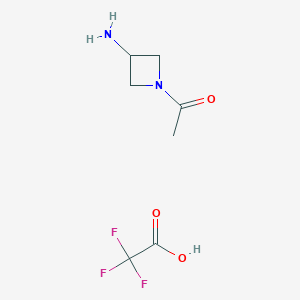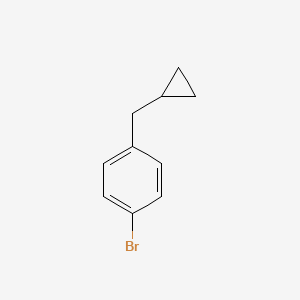
1-Bromo-4-(cyclopropylmethyl)benzene
Vue d'ensemble
Description
The compound 1-Bromo-4-(cyclopropylmethyl)benzene is a brominated benzene derivative with a cyclopropylmethyl group attached to the fourth position of the benzene ring. This structure is closely related to various other brominated benzene compounds that have been studied for their chemical properties and potential applications in organic synthesis and materials science.
Synthesis Analysis
The synthesis of brominated benzene derivatives often involves the use of palladium-catalyzed reactions, as demonstrated in the synthesis of 1-bromo-2-(cyclopropylidenemethyl)benzene, which is a related compound. This process generates complex structures through domino reactions involving cyclization steps, with the regioselectivity influenced by the choice of ligands . Another example includes the total synthesis of a biologically active natural product starting from a brominated methoxyphenyl methanol, showcasing the versatility of brominated benzene derivatives in synthetic chemistry .
Molecular Structure Analysis
The molecular structure of brominated benzene derivatives has been extensively studied using X-ray diffraction (XRD) analysis. For instance, the crystal structure of 1-(2-pyridiniomethyl)-2,4-bis(phenylsulfonyl)benzene bromide has been determined, revealing strong interionic hydrogen bonds . Similarly, the structures of various bromo- and bromomethyl-substituted benzenes have been analyzed, highlighting the importance of Br...Br, C-H...Br, and C-Br...π interactions in the packing of these molecules .
Chemical Reactions Analysis
Brominated benzene compounds are versatile intermediates in organic synthesis. They can undergo regioselective double cyclization reactions, as seen with 1,2,4,5-tetrakis(bromomethyl)benzene, leading to the selective formation of complex tricyclic structures . Additionally, the reactivity of such compounds with nucleophiles or in cyclization reactions can be exploited to create a wide array of chemical structures, as evidenced by the various research studies on similar brominated compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzene derivatives can vary significantly depending on their specific substituents and molecular arrangements. For example, dimorphism has been observed in 1,4-dibromo-2,5-bis(bromomethyl)benzene, with different polymorphic forms exhibiting distinct thermodynamic relationships and transformation behaviors . The fluorescence properties of 1-bromo-4-(2,2-diphenylvinyl)benzene have also been investigated, showing significant differences in fluorescence intensity between the solution and solid states, indicative of aggregation-induced emission (AIE) characteristics .
Applications De Recherche Scientifique
Synthesis and Fluorescence Properties
1-Bromo-4-(cyclopropylmethyl)benzene has been utilized in the synthesis of fluorescent compounds. For instance, its derivative, 1-Bromo-4-(2,2-diphenylvinyl) benzene, synthesized via the Wittig-Horner reaction, exhibits significant photoluminescence properties in both solution and solid states, demonstrating potential applications in fluorescence technologies (Liang Zuo-qi, 2015).
Palladium-Catalyzed Reactions for Molecular Complexity
In another application, 1-Bromo-2-(cyclopropylidenemethyl)benzenes, a closely related compound, reacts with 2-alkynylphenols under palladium catalysis to produce indeno[1,2-c]chromenes. This process is noteworthy for efficiently introducing molecular complexity and diversity from readily available materials (Xiaolin Pan et al., 2014).
Precursor for Graphene Nanoribbons
A derivative of 1-Bromo-4-(cyclopropylmethyl)benzene, specifically 1-bromo-4-(3,7-dimethyloctyl)benzene, is a precursor in the bottom-up synthesis of planar one-dimensional graphene nanoribbons. These nanoribbons are significant for their controlled edge morphology and narrow widths, essential in nanotechnology and electronics (S. Patil et al., 2012).
Friedel-Crafts Reaction
The compound also participates in Friedel-Crafts reactions. For example, 1-bromo-1-fluoro cyclopropane, a compound structurally similar to 1-Bromo-4-(cyclopropylmethyl)benzene, reacts with benzene and other aromatic compounds to yield various organic structures, highlighting its versatility in synthetic organic chemistry (C. Mu¨ller, P. Weyerstahl, 1975).
Benzyne Precursors and Catalysts
The compound also serves as a starting material for the synthesis of benzyne precursors, Lewis acid catalysts, and luminophores. Efficient high-yield routes to functionalized derivatives have been developed, illustrating its utility in the synthesis of complex organic molecules (Christian Reus et al., 2012).
Mécanisme D'action
Target of Action
The primary target of 1-Bromo-4-(cyclopropylmethyl)benzene is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through two key processes: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by 1-Bromo-4-(cyclopropylmethyl)benzene . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Result of Action
The result of the compound’s action is the formation of a new carbon-carbon bond via the Suzuki–Miyaura coupling reaction . This reaction is widely used in organic synthesis, including the synthesis of pharmaceuticals, agrochemicals, and functional materials .
Action Environment
The efficacy and stability of 1-Bromo-4-(cyclopropylmethyl)benzene are influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction is known for its mild and functional group tolerant reaction conditions . The compound is also relatively stable, readily prepared, and generally environmentally benign .
Safety and Hazards
1-Bromo-4-(cyclopropylmethyl)benzene is a hazardous chemical. It is flammable and causes skin and eye irritation. It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid ingestion and inhalation. It should be kept away from open flames, hot surfaces, and sources of ignition .
Propriétés
IUPAC Name |
1-bromo-4-(cyclopropylmethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Br/c11-10-5-3-9(4-6-10)7-8-1-2-8/h3-6,8H,1-2,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJOSCUMFZUVCPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-(cyclopropylmethyl)benzene | |
CAS RN |
179251-28-6 | |
| Record name | 1-bromo-4-(cyclopropylmethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3,4-difluorobenzoyl)-N-[2-(trifluoromethyl)phenyl]azetidine-3-carboxamide](/img/structure/B3002663.png)
![[2-[(2-Methoxyphenyl)iminomethyl]phenyl] 2-bromobenzoate](/img/structure/B3002664.png)
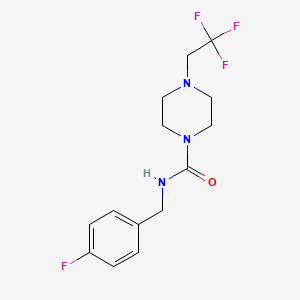
![5-((2-Chlorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3002667.png)
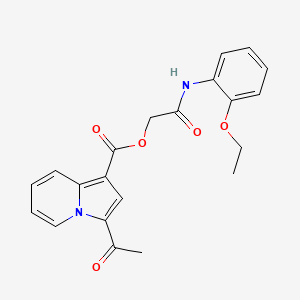

![3-[(1-methylpyrrol-2-yl)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione](/img/structure/B3002672.png)
![4-(2-Cyclopentylsulfanylacetyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B3002673.png)
